阿夸他汀 A

描述

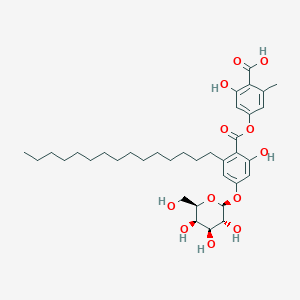

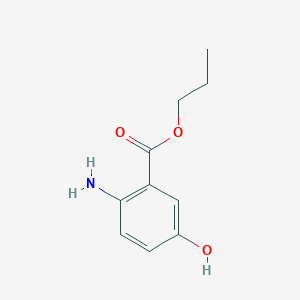

Aquastatin A is a fungal metabolite originally isolated from F. aquaeductuum . It has diverse biological activities, including activity against S. aureus and the inhibition of enoyl-acyl carrier protein reductase (Fabl) and S. aureus fatty acid synthesis .

Synthesis Analysis

Aquastatin A was isolated from a fungal strain Sporothrix sp . Aquastatin B was obtained by acid hydrolysis from Aquastatin A . Further studies on minor and less polar metabolites have resulted in the isolation of a new derivative of Aquastatin A, Aquastatin C .Molecular Structure Analysis

Aquastatin A has a molecular formula of C36H52O12 . Its molecular weight is 676.8 g/mol . The Aquastatin A molecule contains a total of 102 bond(s), including 50 non-H bond(s), 14 multiple bond(s), 21 rotatable bond(s), 2 double bond(s), 12 aromatic bond(s), 3 six-membered ring(s), 1 carboxylic acid(s) (aromatic), 1 ester(s) (aromatic), 5 hydroxyl group(s), 2 aromatic hydroxyl(s), 1 primary alcohol(s), and 3 secondary alcohol(s) .Chemical Reactions Analysis

Aquastatin A has been found to inhibit Na+/K (+)-ATPase with an IC50 value of 7.1 μM, and H+/K (+)-ATPase with an apparent IC50 value of 6.2 μM .Physical And Chemical Properties Analysis

Aquastatin A has a molecular weight of 676.8 g/mol . It has a XLogP3-AA value of 9.3, which is a measure of its lipophilicity .科学研究应用

Antibacterial Agent Against MRSA

Aquastatin A has been identified as a potent inhibitor of enoyl-acyl carrier protein reductase (FabI) in Staphylococcus aureus , including methicillin-resistant strains (MRSA) . This suggests its potential as a broad-spectrum antibacterial agent . The minimum inhibitory concentration required to prevent bacterial growth ranges from 16 to 32μg/ml, indicating its effectiveness in combating bacterial infections resistant to conventional antibiotics .

Inhibitor of Bacterial Fatty Acid Synthesis

The compound also shows inhibitory effects against the FabK isoform, an enoyl-ACP reductase of Streptococcus pneumoniae . This points to its role in disrupting bacterial fatty acid synthesis, a crucial process for bacterial cell membrane production. The ability to target this pathway could lead to the development of new antibacterial drugs that function via novel mechanisms of action .

Potential in Diabetes Management

Aquastatin A has been reported to inhibit protein tyrosine phosphatases 1B (PTP1B) with an IC50 value of 0.19 μM . Since PTP1B is involved in insulin signaling and leptin receptor pathways, there is potential for Aquastatin A to be used in the management of diabetes, offering a new avenue for therapeutic intervention .

Application in Pharmacology

Marine-derived compounds like Aquastatin A have immense scope in pharmacology due to their diverse biological activities . These include antioxidant, anti-infection, anticoagulant, anti-inflammatory, and anti-diabetic effects, which can be harnessed for developing novel pharmaceuticals .

Role in Environmental Science

Aquastatin A’s antibacterial properties could be beneficial in environmental science, particularly in the treatment of bacterial contaminations . Its ability to inhibit bacterial growth can be applied to maintain ecological balance and manage bacterial populations in various environments .

Biotechnological Applications

The inhibitory effects of Aquastatin A on bacterial viability suggest its potential in biotechnology for the development of new antibacterial agents . Its broad-spectrum activity could be utilized in creating products that ensure the safety and longevity of biotechnological materials .

作用机制

Aquastatin A is a fungal metabolite isolated from Sporothrix sp. FN611 . This compound has shown potential as a broad-spectrum antibacterial and anti-MRSA agent .

Target of Action

Aquastatin A primarily targets bacterial enoyl-acyl carrier protein (ACP) reductase . This enzyme, also known as FabI, is crucial for bacterial fatty acid synthesis . Aquastatin A also inhibits the FabK isoform, an enoyl-ACP reductase of Streptococcus pneumoniae .

Mode of Action

Aquastatin A inhibits the activity of enoyl-ACP reductase, thereby disrupting bacterial fatty acid synthesis . It inhibits Staphylococcus aureus FabI with an IC50 of 3.2 μM .

Biochemical Pathways

By inhibiting enoyl-ACP reductase, Aquastatin A disrupts the bacterial fatty acid synthesis pathway . This pathway is crucial for the production of lipid-containing components, including the cell membrane . The disruption of this pathway affects bacterial viability .

Pharmacokinetics

Its minimum inhibitory concentration againstS. aureus and methicillin-resistant S. aureus (MRSA) is 16—32μg/ml , indicating its bioavailability at these concentrations.

Result of Action

The inhibition of enoyl-ACP reductases by Aquastatin A leads to a decrease in bacterial viability . This effect has been observed in S. aureus and MRSA .

属性

IUPAC Name |

2-hydroxy-4-[2-hydroxy-6-pentadecyl-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoyl]oxy-6-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H52O12/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-23-18-25(47-36-33(42)32(41)31(40)28(21-37)48-36)20-27(39)30(23)35(45)46-24-17-22(2)29(34(43)44)26(38)19-24/h17-20,28,31-33,36-42H,3-16,21H2,1-2H3,(H,43,44)/t28-,31+,32+,33-,36-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAQGKQJWHLLQLF-DIARTVEHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC1=C(C(=CC(=C1)OC2C(C(C(C(O2)CO)O)O)O)O)C(=O)OC3=CC(=C(C(=C3)C)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC1=C(C(=CC(=C1)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)C(=O)OC3=CC(=C(C(=C3)C)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H52O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40934850 | |

| Record name | 4-{[4-(Hexopyranosyloxy)-2-hydroxy-6-pentadecylbenzoyl]oxy}-2-hydroxy-6-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40934850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

676.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aquastatin A | |

CAS RN |

153821-50-2 | |

| Record name | Aquastatin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153821502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-{[4-(Hexopyranosyloxy)-2-hydroxy-6-pentadecylbenzoyl]oxy}-2-hydroxy-6-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40934850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-(2-hydroxypropan-2-yl)-1H-imidazole-5-carboxylate](/img/structure/B120061.png)

![5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride](/img/structure/B120071.png)

![{4-[3,3-Bis-(4-bromo-phenyl)-allylsulfanyl]-2-chloro-phenoxy}-acetic acid](/img/structure/B120078.png)